2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20F3N5O2 and its molecular weight is 371.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity by improving binding affinity to various targets. The presence of multiple piperidine rings contributes to its pharmacological profile.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₅H₁₈F₃N₅O |
Molecular Weight | 341.33 g/mol |
CAS Number | Not available |
Anticancer Activity
Research indicates that compounds containing the trifluoromethyl-pyrimidine moiety exhibit significant anticancer properties. For example, studies have shown that derivatives of similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy .
Table 1: Anticancer Efficacy of Related Compounds
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 5.0 | CDK2 |
Compound B | 3.5 | CDK4/6 |
2-Oxo Compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related piperidine derivatives demonstrated promising activity against tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL for various analogs . This suggests that the target compound may possess similar or enhanced antimicrobial effects.
The biological activity of This compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity and may improve cellular uptake, contributing to its efficacy.
Case Studies and Research Findings
- Antitumor Screening : In a study focused on piperidine derivatives, compounds exhibiting similar structural features were screened for antitumor activity, revealing significant efficacy against various cancer cell lines .
- Tuberculosis Studies : A related compound demonstrated notable anti-tuberculosis activity with MIC values indicating strong potential for further development in treating resistant strains .
- Selectivity and Toxicity : Research into the cytotoxicity of these compounds revealed narrow therapeutic indices, highlighting the need for careful evaluation during drug development phases .
Propriétés
IUPAC Name |
2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-5-2-11(3-6-24)23-15(26)10-1-4-20-14(25)7-10/h8-11H,1-7H2,(H,20,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYADAOZLKMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.